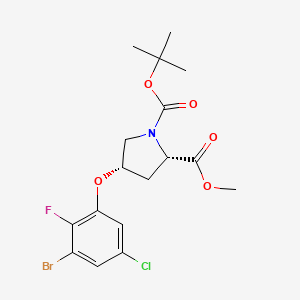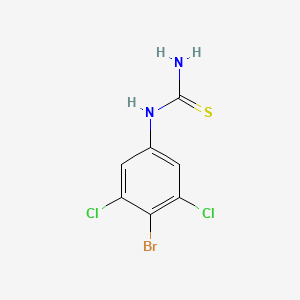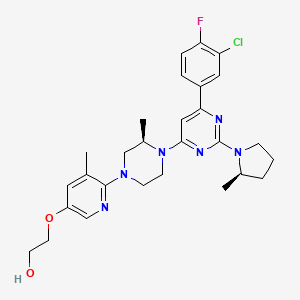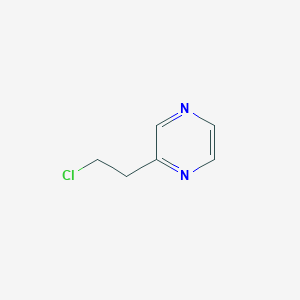
(S)-4-(tert-Butoxy)-2-((R)-3,3-dimethyl-2,3-dihydro-1H-inden-1-yl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(tert-Butoxy)-2-(®-3,3-dimethyl-2,3-dihydro-1H-inden-1-yl)-4-oxobutanoic acid is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-Butoxy)-2-(®-3,3-dimethyl-2,3-dihydro-1H-inden-1-yl)-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Indane Derivative: The initial step involves the preparation of the ®-3,3-dimethyl-2,3-dihydro-1H-inden-1-yl derivative through a series of reactions, including Friedel-Crafts alkylation and subsequent reduction.
Introduction of the Butanoic Acid Moiety:
tert-Butoxy Protection: The final step includes the protection of the hydroxyl group with a tert-butoxy group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times to facilitate the synthesis on a larger scale.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(tert-Butoxy)-2-(®-3,3-dimethyl-2,3-dihydro-1H-inden-1-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(S)-4-(tert-Butoxy)-2-(®-3,3-dimethyl-2,3-dihydro-1H-inden-1-yl)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-4-(tert-Butoxy)-2-(®-3,3-dimethyl-2,3-dihydro-1H-inden-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
®-3,3-dimethyl-2,3-dihydro-1H-inden-1-yl derivatives: These compounds share a similar core structure but differ in their functional groups.
tert-Butoxy-protected acids: Compounds with similar protective groups but different core structures.
Uniqueness
(S)-4-(tert-Butoxy)-2-(®-3,3-dimethyl-2,3-dihydro-1H-inden-1-yl)-4-oxobutanoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H26O4 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(2S)-2-[(1R)-3,3-dimethyl-1,2-dihydroinden-1-yl]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C19H26O4/c1-18(2,3)23-16(20)10-13(17(21)22)14-11-19(4,5)15-9-7-6-8-12(14)15/h6-9,13-14H,10-11H2,1-5H3,(H,21,22)/t13-,14-/m0/s1 |
InChI Key |
SVLUUIFXLHXZMP-KBPBESRZSA-N |
Isomeric SMILES |
CC1(C[C@@H](C2=CC=CC=C21)[C@H](CC(=O)OC(C)(C)C)C(=O)O)C |
Canonical SMILES |
CC1(CC(C2=CC=CC=C21)C(CC(=O)OC(C)(C)C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B12987571.png)

![tert-Butyl 10-oxo-7-(o-tolyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12987583.png)

![N-(7-methoxyquinolin-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B12987597.png)



![4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B12987608.png)
![6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B12987615.png)
